Product packaging for GSK PERK Inhibitor-d3(Cat. No.:)

GSK PERK Inhibitor-d3

Cat. No.: B1152771
M. Wt: 472.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cellular Homeostasis and Stress Responses

The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. ucsf.eduencyclopedia.pubmdpi.com Maintaining a stable internal environment, or homeostasis, within the ER is critical for proper cellular function. encyclopedia.pubmdpi.com However, various physiological and pathological conditions, such as hypoxia, nutrient deprivation, and viral infections, can disrupt this delicate balance, leading to a state known as ER stress. encyclopedia.pubmdpi.comwikipedia.org This stress arises from an accumulation of unfolded or misfolded proteins within the ER lumen, a situation that can be toxic to the cell. ucsf.eduencyclopedia.pubnih.gov To counteract this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). wikipedia.org The UPR aims to restore ER homeostasis by reducing the protein load, enhancing the protein folding capacity, and promoting the degradation of misfolded proteins. wikipedia.orgnih.gov

Overview of the Unfolded Protein Response (UPR) Pathways

The UPR is orchestrated by three main ER-resident transmembrane proteins that act as stress sensors: Protein Kinase R (PKR)-like ER Kinase (PERK), Inositol-Requiring Enzyme 1 (IRE1), and Activating Transcription Factor 6 (ATF6). biomolther.orgnih.gov Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone protein, BiP (also known as GRP78). nih.govbiomolther.org When unfolded proteins accumulate, BiP preferentially binds to them, causing its dissociation from the UPR sensors and leading to their activation. biomolther.orgresearchgate.net

Upon activation, PERK dimerizes and autophosphorylates, initiating a signaling cascade. biomolther.orgresearchgate.net A key target of activated PERK is the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). nih.govnih.gov Phosphorylation of eIF2α leads to a global attenuation of protein synthesis, thereby reducing the influx of new proteins into the already stressed ER. nih.govnih.govahajournals.org This PERK-mediated pathway is a central component of a broader cellular program known as the Integrated Stress Response (ISR). nih.govresearchgate.net The ISR is a convergent signaling pathway activated by various stressors, each employing a specific kinase to phosphorylate eIF2α. researchgate.netnih.gov While inhibiting general translation, the phosphorylation of eIF2α paradoxically promotes the translation of specific mRNAs, such as that of the activating transcription factor 4 (ATF4). nih.govresearchgate.net ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis. nih.govresearchgate.net

The most conserved branch of the UPR is the IRE1 pathway. ucsf.edunih.gov Similar to PERK, the accumulation of unfolded proteins causes BiP to dissociate from IRE1, leading to its dimerization and autophosphorylation. biomolther.orgmdpi.com This activates IRE1's endoribonuclease (RNase) domain. nih.govnih.gov A primary function of this RNase activity is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA. biomolther.orgmdpi.com This splicing event removes a 26-nucleotide intron, resulting in a frameshift that produces a potent transcription factor called XBP1s. nih.govmdpi.com XBP1s then translocates to the nucleus and activates the transcription of genes involved in ER-associated degradation (ERAD), protein folding, and quality control. nih.govbiomolther.org Under conditions of prolonged stress, IRE1 can also initiate apoptosis through its interaction with TRAF2 and subsequent activation of the JNK signaling pathway. nih.govmdpi.com

The third arm of the UPR is mediated by ATF6. biomolther.orgnih.gov In response to ER stress and the release of BiP, ATF6 moves from the ER to the Golgi apparatus. biomolther.orgnih.gov There, it is cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). biomolther.orgmdpi.com This cleavage releases the cytosolic N-terminal fragment of ATF6 (ATF6f), which is an active transcription factor. jax.orgarvojournals.org ATF6f then migrates to the nucleus and upregulates the expression of ER chaperones, components of the ERAD machinery, and XBP1, thereby increasing the protein folding and degradation capacity of the ER. researchgate.netnih.govarvojournals.org

Physiological Roles of PERK in Cellular Adaptation

The PERK pathway plays a critical role in helping cells adapt to various physiological and pathological stressors. researchgate.netmdpi.com Its functions extend beyond simply alleviating ER stress and are integral to processes like redox homeostasis and mitochondrial function. mdpi.combiorxiv.org

The primary adaptive mechanism of the PERK pathway is the regulation of global protein synthesis. nih.govahajournals.org By phosphorylating eIF2α, PERK effectively puts a brake on the cell's protein production machinery, preventing the ER from being overwhelmed with new proteins during periods of stress. nih.govnih.govmdpi.com This translational attenuation is a rapid and efficient way to reduce the load of unfolded proteins. nih.gov However, this global shutdown is not absolute. The selective translation of ATF4 and its downstream targets allows the cell to mount a tailored response to the specific stress, including the production of enzymes involved in amino acid synthesis and antioxidant defense. researchgate.netbiorxiv.org This intricate control of protein synthesis highlights the central role of PERK in orchestrating cellular adaptation and survival in the face of adverse conditions. nih.gov Research has shown that inhibiting PERK can reverse the suppression of translation of certain mRNAs, indicating the pathway's direct role in this regulatory process. oup.com

Chemical Compound Information

Compound Name
GSK PERK Inhibitor-d3
PERK-IN-4-d3
HY-137813S
GSK2606414
Brefeldin A
Thapsigargin
Tunicamycin
Salubrinal

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C24H19F4N5O nih.gov
Molecular Weight 472.5 g/mol nih.gov
IUPAC Name 1-[5-[4-amino-7-(trideuteriomethyl)pyrrolo[2,3-d]pyrimidin-5-yl]-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone nih.gov
InChI InChI=1S/C24H19F4N5O/c1-32-11-18(21-22(29)30-12-31-23(21)32)14-2-3-19-15(9-14)4-5-33(19)20(34)8-13-6-16(24(26,27)28)10-17(25)7-13/h2-3,6-7,9-12H,4-5,8H2,1H3,(H2,29,30,31)/i1D3 nih.gov
Synonyms PERK-IN-4-d3, HY-137813S nih.gov

Chemical Properties of GSK2606414 (non-deuterated)

PropertyValueSource
Molecular Formula C24H19F4N5O nih.gov
Molecular Weight 469.4 g/mol nih.gov
IUPAC Name 1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone nih.gov
InChI InChI=1S/C24H19F4N5O/c1-32-11-18(21-22(29)30-12-31-23(21)32)14-2-3-19-15(9-14)4-5-33(19)20(34)8-13-6-16(24(26,27)28)10-17(25)7-13/h2-3,6-7,9-12H,4-5,8H2,1H3,(H2,29,30,31) nih.gov
CAS Number 1337531-89-1 nih.gov
Synonyms PERK-IN-4, 3-Fluoro-GSK2606414 nih.gov

Modulation of Gene Expression Profiles through UPR Activation

The activation of the UPR leads to a comprehensive reprogramming of gene expression aimed at restoring ER proteostasis. plos.orgfrontiersin.org Each of the three UPR branches contributes to this modulation through distinct mechanisms.

The PERK pathway plays a central role in this process. Upon activation, PERK dimerizes and autophosphorylates, subsequently phosphorylating the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). mdpi.comnih.govresearchgate.net This phosphorylation event has a dual effect on gene expression:

Global Translation Attenuation: Phosphorylated eIF2α inhibits the function of its guanine (B1146940) nucleotide exchange factor, eIF2B, leading to a global reduction in the initiation of mRNA translation. researchgate.netmdpi.com This decreases the influx of newly synthesized proteins into the already stressed ER. researchgate.net

Preferential Translation of Specific mRNAs: Paradoxically, eIF2α phosphorylation selectively enhances the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). nih.govf1000research.comnih.gov ATF4 is a key transcription factor that moves to the nucleus and upregulates the expression of a wide array of genes involved in amino acid metabolism, antioxidant responses, autophagy, and apoptosis. mdpi.combiomolther.org

The IRE1 pathway contributes to gene expression modulation primarily through the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. nih.govmdpi.com Activated IRE1 excises a 26-nucleotide intron from XBP1 mRNA, resulting in a frameshift that produces a potent transcription factor, XBP1s. mdpi.com XBP1s then activates the transcription of genes involved in ER-associated degradation (ERAD) and protein folding. nih.govmdpi.com

The ATF6 pathway is activated when ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by proteases to release its active cytosolic domain. mdpi.combiomolther.org This active fragment migrates to the nucleus and, like XBP1s, induces the expression of ER chaperones and ERAD components. mdpi.combiomolther.org

Together, these pathways orchestrate a complex transcriptional and translational response. Studies using microarrays on ER-stressed cells have revealed expression changes in dozens of transcription factors and cofactors, highlighting the UPR's capacity to expand its regulatory reach. frontiersin.org For instance, the PERK/ATF4 axis can induce the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), which in turn regulates other genes involved in cell death. mdpi.comf1000research.commdpi.com

Table 1: Key UPR-Mediated Gene Expression Changes
UPR PathwayKey MediatorPrimary EffectTarget Gene Examples
PERKp-eIF2α / ATF4Global translation attenuation; selective mRNA translationATF4, CHOP, GADD34, genes for amino acid synthesis and antioxidant response nih.govmdpi.comnih.gov
IRE1XBP1sTranscriptional upregulationER chaperones (e.g., BiP), ERAD components nih.govmdpi.com
ATF6Cleaved ATF6Transcriptional upregulationER chaperones, XBP1, CHOP mdpi.combiomolther.org

Pathophysiological Implications of Aberrant PERK Signaling

While the PERK pathway is essential for cellular adaptation and survival under transient ER stress, its chronic or dysregulated activation is implicated in the pathogenesis of numerous diseases. nih.govnih.gov The role of PERK signaling is often described as a double-edged sword; its initial activation is cytoprotective, but sustained signaling can trigger apoptosis and contribute to pathology. mdpi.commdpi.com This dual nature makes the PERK pathway a complex but critical area of study in translational biology. f1000research.commdpi.com

Role in Disease Pathogenesis

Aberrant PERK signaling is a key feature in a wide range of human diseases, including neurodegenerative disorders, cancer, and metabolic diseases. nih.govnih.govnih.gov

Neurodegenerative Diseases: The accumulation of misfolded protein aggregates is a hallmark of diseases like Alzheimer's, Parkinson's, and prion diseases. nih.gov This protein aggregation triggers chronic ER stress and sustained PERK activation. nih.govnih.gov In prion-infected mice, persistent PERK activation leads to severe translational repression, causing synaptic failure and neuronal loss. wikipedia.org Similarly, phosphorylated PERK is found in human Alzheimer's disease brains and can contribute to the pathology associated with tau protein. nih.gov Inhibition of PERK has been shown to be neuroprotective in animal models of these diseases, preventing cognitive deficits and neuronal damage. wikipedia.orgjneurosci.org

Cancer: The tumor microenvironment is often characterized by hypoxia, nutrient limitation, and oxidative stress, all of which induce ER stress. nih.govnih.gov Cancer cells often hijack the PERK pathway to adapt and survive these harsh conditions. mdpi.commdpi.com PERK signaling can promote tumor growth, angiogenesis (the formation of new blood vessels), and resistance to chemotherapy. mdpi.comnih.govnih.gov For example, PERK-dependent translational control allows cancer cells under hypoxic stress to selectively synthesize pro-angiogenic factors like VEGF. nih.gov However, in other contexts, strong PERK activation can also suppress tumor growth by inducing apoptosis via its downstream target, CHOP. mdpi.comnih.gov This context-dependent role makes targeting PERK in cancer a complex challenge. mdpi.com

Other Diseases: Chronic PERK activation contributes to the loss of insulin-producing β-cells in the pancreas, linking it to diabetes. nih.gov PERK-deficient mice develop severe neonatal diabetes due to increased β-cell apoptosis. nih.gov Furthermore, aberrant PERK/ATF4 signaling in vascular smooth muscle cells has been shown to drive apoptosis and contribute to the progression of abdominal aortic aneurysms. jci.org

PERK as a Significant Research Target in Translational Biology

The central role of PERK in mediating cellular fate under stress makes it a highly significant research and therapeutic target. mdpi.comnih.gov The development of specific inhibitors allows for the precise investigation of its function and offers potential for treating diseases driven by aberrant PERK signaling.

This compound is a deuterated form of a potent and selective PERK inhibitor, GSK2606414. wikipedia.orgnih.govnih.gov Deuteration, the replacement of hydrogen with its isotope deuterium, is a common strategy in medicinal chemistry to alter a compound's metabolic profile, potentially improving its pharmacokinetic properties without changing its primary mechanism of action. GSK2606414 was the first selective, orally bioavailable, and brain-penetrant PERK inhibitor discovered. wikipedia.org

Research using these inhibitors has been pivotal in validating PERK as a therapeutic target:

Proof-of-Concept in Neurodegeneration: Treatment with GSK2606414 in prion-diseased mice restored global protein synthesis rates, prevented neuronal loss, and abrogated the clinical signs of the disease. wikipedia.org This provided strong evidence that chronic translational repression via PERK is a primary driver of neurotoxicity and that its inhibition is a viable therapeutic strategy.

Cancer Research: In models of pancreatic cancer, PERK inhibitors have been shown to reduce tumor growth in a dose-dependent manner. apexbt.com By blocking the adaptive UPR, these inhibitors can render cancer cells more vulnerable to the stressful tumor microenvironment and to other therapies.

Tool for Understanding UPR Crosstalk: Selective PERK inhibitors like GSK2606414 and GSK2656157 have been used to dissect the intricate connections between the different UPR branches. nih.govmedchemexpress.comrsc.org For example, inhibiting PERK can lead to a compensatory enhancement of the ATF6 pathway, revealing the integrated nature of the UPR network. nih.gov

The development of compounds like this compound and its parent molecule represents a major step forward in translational biology, providing powerful tools to explore the fundamental mechanisms of ER stress and to develop novel treatments for a host of debilitating diseases. wikipedia.orgrsc.org

Table 2: Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₄H₁₆D₃F₄N₅O clearsynth.com
Molecular Weight472.5 g/mol nih.gov
IUPAC Name1-[5-[4-amino-7-(trideuteriomethyl)pyrrolo[2,3-d]pyrimidin-5-yl]-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone nih.gov
Parent CompoundGSK2606414 wikipedia.orgclearsynth.com
SynonymsPERK-IN-4-d3, HY-137813S nih.gov

Properties

Molecular Formula

C₂₄H₁₆D₃F₄N₅O

Molecular Weight

472.45

Synonyms

1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone-d3;  3-Fluoro-GSK2606414-d3

Origin of Product

United States

Impact of Gsk Perk Inhibitor D3 on Cellular Processes

Regulation of Translational Control

The PERK branch of the UPR is a primary regulator of protein synthesis, acting to reduce the load of new proteins entering a stressed ER. Inhibition of PERK directly interferes with this crucial control mechanism.

Under ER stress, PERK autophosphorylates and becomes active, leading to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). biorxiv.org This event inhibits the function of the eIF2B, a guanine (B1146940) nucleotide exchange factor, which in turn leads to a widespread attenuation of global mRNA translation and a reduction in de novo protein synthesis. nih.govmdpi.com This translational repression is a protective mechanism designed to conserve cellular resources and prevent the further accumulation of unfolded proteins. nih.gov

GSK PERK inhibitors counteract this process. By preventing PERK autophosphorylation, the inhibitor ensures eIF2α remains unphosphorylated, thereby blocking the UPR-mediated shutdown of translation. researchgate.net In experimental settings, treatment with a PERK inhibitor was shown to restore global protein synthesis rates in cells undergoing ER stress. researchgate.netaacrjournals.org Studies using ³⁵S-methionine labeling to track the synthesis of new proteins confirmed that PERK inhibition blocks the repressive effect of ER stress inducers like tunicamycin on de novo protein synthesis. aacrjournals.org

While phosphorylated eIF2α inhibits most mRNA translation, it paradoxically promotes the translation of a select group of mRNAs that contain upstream open reading frames (uORFs) in their 5' untranslated regions. nih.gov The most prominent of these is the activating transcription factor 4 (ATF4). biorxiv.orgresearchgate.net Under stressed conditions, the reduced levels of active eIF2 ternary complex allow ribosomes to bypass inhibitory uORFs and initiate translation of the main ATF4 coding sequence. nih.gov

GSK PERK Inhibitor-d3's action prevents the phosphorylation of eIF2α, thus blocking this preferential translation. Consequently, the stress-induced synthesis of ATF4 and its downstream target proteins, such as C/EBP homologous protein (CHOP), is significantly reduced. researchgate.net This demonstrates a differential regulatory effect: the inhibitor restores the translation of most proteins while simultaneously preventing the selective translation of key stress-response mRNAs. biorxiv.orgresearchgate.net

Modulation of Gene Expression in the Unfolded Protein Response

By inhibiting the ATF4 translational pathway, GSK PERK inhibitors profoundly alter the transcriptional landscape of a cell experiencing ER stress.

ATF4 is a transcription factor that, once translated, moves to the nucleus and activates the expression of numerous genes involved in amino acid metabolism, autophagy, and apoptosis. biorxiv.org By preventing the synthesis of ATF4, GSK PERK inhibitors effectively block the activation of this entire downstream transcriptional program. nih.gov Research has shown that in cells treated with ER stress inducers, the subsequent application of a PERK inhibitor leads to a significant downregulation of a wide array of UPR-related genes. aacrjournals.orgnih.gov This intervention effectively curtails a major arm of the UPR signaling cascade at the transcriptional level. aacrjournals.orgaacrjournals.org

Detailed gene expression analyses have revealed the specific impact of PERK inhibition on key UPR-related genes. In response to chemically induced ER stress, treatment with a PERK inhibitor caused a greater than four-fold downregulation of DDIT3 (which codes for the pro-apoptotic protein CHOP), HERPUD1, PPP1R15A (which codes for GADD34), C/EBP-beta, and ERN1 (which codes for the UPR sensor IRE1). aacrjournals.orgaacrjournals.orgselleckchem.com

The inhibitor completely blocked the stress-induced expression of PPP1R15A, C/EBP-beta, and ERN1. aacrjournals.org The effect on other genes was more moderate, suggesting that their expression may also be regulated by the other UPR branches (IRE1 or ATF6). aacrjournals.orgaacrjournals.org Interestingly, while some studies show PERK inhibition downregulates HERPUD1 during ER stress aacrjournals.orgaacrjournals.org, another study in multiple myeloma cells found that the inhibitor could upregulate its expression, indicating that the regulatory effects can be context-dependent. nih.gov In some experimental models, such as during Chlamydia trachomatis infection, the induction of CHOP (DDIT3) was found to be independent of PERK, as this compound had no effect on its expression. nih.gov

Table 1: Effect of PERK Inhibition on UPR-Related Gene Expression During ER Stress This table summarizes findings on how PERK inhibitors modulate the expression of key genes involved in the Unfolded Protein Response when cells are under stress.

Gene SymbolProtein ProductFunction in UPREffect of PERK Inhibitor Treatment
DDIT3 CHOPPro-apoptotic transcription factorDownregulated aacrjournals.orgnih.govaacrjournals.org
HERPUD1 HERPUD1ER-associated degradation (ERAD) componentDownregulated / Upregulated (context-dependent) aacrjournals.orgnih.govaacrjournals.org
PPP1R15A GADD34Recruits phosphatase to dephosphorylate eIF2α (negative feedback)Downregulated (expression completely blocked) aacrjournals.orgnih.govaacrjournals.org
C/EBP-beta C/EBP-betaTranscription factor involved in stress responseDownregulated (expression completely blocked) aacrjournals.orgnih.govaacrjournals.org
ERN1 IRE1UPR stress sensor and signaling moleculeDownregulated (expression completely blocked) aacrjournals.orgnih.govaacrjournals.org

Cell Fate Decisions and Homeostasis

The UPR is a double-edged sword: it initially aims to restore cellular homeostasis, but under prolonged or severe stress, it switches to a pro-apoptotic program. nih.gov The PERK-ATF4-CHOP axis is a principal driver of this apoptotic switch. By inhibiting this pathway, this compound can significantly influence cell fate decisions.

Inhibition of PERK prevents the upregulation of the pro-apoptotic factor CHOP, thereby protecting cells from ER stress-induced death. nih.gov This has been observed as a neuroprotective effect in models of neurodegenerative diseases where protein misfolding is a central feature. mdpi.com Conversely, because many secretory cancer cells, such as multiple myeloma, are highly dependent on the UPR to manage their high protein synthesis load, inhibiting PERK can be selectively toxic to these malignant cells. researchgate.netnih.gov

However, the PERK pathway is also essential for normal cellular function and homeostasis in certain tissues. aacrjournals.org Pharmacological inhibition of PERK in animal models has been shown to cause damage to pancreatic exocrine and beta cells, which are responsible for producing large quantities of digestive enzymes and insulin (B600854), respectively. aacrjournals.orgaacrjournals.org This highlights the critical role of PERK in maintaining the physiological function of professional secretory tissues and underscores that its modulation can steer the cell between survival, apoptosis, and dysfunction. aacrjournals.orgaacrjournals.org

Influence on Apoptotic Pathways (Pro-apoptotic vs. Pro-survival Contexts)

The role of this compound in apoptosis—programmed cell death—is highly dependent on the cellular context, exhibiting both pro-survival and pro-apoptotic effects. The PERK pathway itself has a dual function; it can promote cell adaptation and survival under stress, but chronic or overwhelming activation can trigger apoptosis. mdpi.comnih.gov Consequently, its inhibition can have opposing outcomes.

Pro-survival Contexts: In certain pathological conditions, sustained PERK activation is a driver of cell death. In these scenarios, this compound acts as a pro-survival agent. For instance, in models of surgical brain injury, the inhibitor prevented neuronal apoptosis by blocking the PERK signaling pathway. nih.gov Similarly, it significantly reduced apoptosis in lung epithelial cells triggered by the SARS-CoV-2 ORF3a protein by neutralizing the PERK-driven stress response. mdpi.com Treatment with the inhibitor curtailed the expression of pro-apoptotic proteins like Bax and caspase 3 while increasing the levels of the anti-apoptotic protein Bcl-2 in high glucose-induced neurotoxicity models. nih.gov

Pro-apoptotic Contexts: Conversely, in other contexts, particularly in oncology, the inhibitor demonstrates pro-apoptotic activity. By blocking the adaptive, pro-survival function of the PERK pathway, it can render cells more susceptible to death signals, especially under conditions of ER stress. researchgate.net Research shows that inhibiting PERK can enhance cell death induced by other stressors. For example, it increased apoptosis in human hepatocellular carcinoma cells experiencing folate deficiency and in human glioblastoma cells treated with simvastatin-temozolomide. researchgate.net This effect is often mediated through the PERK/eIF2α/ATF4/CHOP signaling axis, where CHOP activation is a key step in initiating ER stress-induced apoptosis. nih.gov

Apoptotic FactorEffect of PERK InhibitorCellular Context
Bax (Pro-apoptotic) Decreased ExpressionHigh Glucose-Induced Neurotoxicity nih.gov
Bcl-2 (Anti-apoptotic) Increased ExpressionHigh Glucose-Induced Neurotoxicity nih.gov
Cleaved Caspase-3 Decreased ActivationHigh Glucose-Induced Neurotoxicity nih.gov
Cleaved Caspases-3, -8, -9 Decreased ActivationSARS-CoV-2 ORF3a-Induced Stress mdpi.com
CHOP (Pro-apoptotic) Reduced mRNA ExpressionThapsigargin-Induced ER Stress nih.gov

Effects on Cell Proliferation and Viability

This compound has demonstrated significant anti-proliferative effects in various cell types, primarily by inhibiting the PERK/ATF4/CHOP signaling pathway. nih.gov In human retinal pigment epithelial (RPE) cells, treatment with the inhibitor led to a dose-dependent inhibition of cell proliferation. nih.gov This effect highlights its potential to control abnormal cell growth.

The impact on cell viability is also context-dependent. While the inhibitor can reduce the viability of cancer cells, it can also protect non-cancerous cells from certain types of stress-induced death. researchgate.netresearchgate.net For example, it enhanced metformin-induced apoptosis in epithelial ovarian cancer cells but did not have the same effect on normal ovarian surface epithelial cells. researchgate.net This suggests a degree of selectivity for cells that are highly reliant on the UPR for survival, such as many types of cancer cells.

Cell LineContextObserved Effect of PERK Inhibitor
Human Retinal Pigment Epithelial (ARPE-19) Cells In Vitro CultureDose-dependent inhibition of proliferation nih.gov
Human Glioblastoma (U87) Cells Co-treatment with Simvastatin-TemozolomideEnhanced cell death researchgate.net
Human Ovarian Cancer (PA-1, OVCAR-3) Cells Co-treatment with MetforminEnhanced apoptosis researchgate.net
Human Colorectal Carcinoma (COLO205, LOVO) Cells Co-treatment with Microtubule DisruptorsInhibited cell death researchgate.net

Broader Cellular Responses

Angiogenesis Modulation

Research has characterized this compound as having anti-angiogenic activity. aacrjournals.org Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth. In preclinical tumor models, administration of the PERK inhibitor resulted in a dose-dependent decrease in blood vessel density. aacrjournals.org Furthermore, in studies of ischemia-induced retinopathy, the inhibitor significantly reduced pathological neovascularization while promoting the repair and revascularization of normal retinal areas. arvojournals.org This suggests that PERK signaling is involved in regulating the expression of angiogenic factors, and its inhibition can help normalize vasculature. aacrjournals.org

Impact on Amino Acid Metabolism Pathways

The PERK pathway plays a role in regulating cellular metabolism to adapt to stress. Gene expression studies in tumor xenografts treated with the PERK inhibitor GSK2656157 indicated a regulatory role in amino acid metabolism. aacrjournals.org Specifically, the expression of genes such as ASNS (Asparagine Synthetase) and PSAT1 (Phosphoserine Aminotransferase 1), which are involved in the synthesis of non-essential amino acids, was modulated. aacrjournals.org This suggests that by inhibiting PERK, the compound can interfere with a tumor's ability to manage nutrient stress and synthesize the building blocks necessary for growth.

Regulation of Oxidative Stress Pathways

A direct link between PERK-mediated ER stress and the induction of oxidative stress has been established. Oxidative stress results from an imbalance of reactive oxygen species (ROS) and is implicated in numerous diseases. In fibroblasts from patients with PARK20, a form of early-onset Parkinsonism, activation of the PERK pathway was coupled with an upregulation of oxidative stress markers and total ROS production. nih.gov Treatment of these cells with the PERK inhibitor GSK2606414 successfully restored normal ROS levels, demonstrating a direct correlation and indicating that inhibition of PERK is a viable strategy for mitigating ER stress-induced oxidative stress. nih.gov

Influence on Stress Granule Formation

The formation of stress granules (SGs) is a critical cellular response to environmental stressors, involving the aggregation of stalled translation initiation complexes. The protein kinase R-like endoplasmic reticulum kinase (PERK) pathway, a key branch of the unfolded protein response (UPR), plays a significant role in the initiation of stress granule assembly through the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Inhibition of PERK, therefore, has a direct influence on the dynamics of stress granule formation and dissolution.

Research investigating the impact of this compound's non-deuterated counterpart, GSK2606414, has provided insights into its role in modulating stress granule dynamics. In a study utilizing G3BP1-GFP knock-in human colon cancer cells (HCT116), the formation of stress granules was induced by treatment with bisphenol A. Subsequent treatment with the PERK inhibitor GSK2606414 was shown to promote the rapid dissociation of these pre-formed stress granules. nih.gov

The study quantified the percentage of cells positive for stress granules at various time points following the removal of the stressor and the addition of GSK2606414. The results indicated a significantly faster clearance of stress granules in cells treated with the PERK inhibitor compared to control cells undergoing natural recovery. nih.gov

This accelerated disassembly of stress granules upon PERK inhibition highlights the central role of ongoing PERK signaling in the maintenance of stress granules. By inhibiting PERK, GSK2606414 likely leads to a decrease in the levels of phosphorylated eIF2α, which in turn allows for the resumption of translation initiation and the subsequent dissolution of stress granules. This mechanism underscores the dynamic nature of stress granules and their regulation by key cellular stress-sensing pathways.

Pre Clinical Research Applications and Disease Models Utilizing Gsk Perk Inhibitor D3

Studies in Cancer Biology

The unfolded protein response (UPR) is a critical pathway for cancer cell survival under the stressful conditions of the tumor microenvironment, such as hypoxia and nutrient deprivation. nih.govconsensus.app PERK is a key sensor in the UPR, and its inhibition is an attractive therapeutic strategy. nih.govnih.gov

Inhibition of PERK has demonstrated significant anti-tumor activity in various human xenograft models. Oral administration of PERK inhibitors leads to a dose-dependent inhibition of tumor growth. nih.govsemanticscholar.org This effect has been observed in subcutaneous xenografts of human pancreatic tumors, among others. mdpi.comrndsystems.com The research underscores the dependency of tumors on the PERK signaling pathway for proliferation and survival. nih.govaacrjournals.org

Table 1: Efficacy of PERK Inhibitors in Human Tumor Xenograft Models

CompoundXenograft ModelKey FindingReference
GSK2606414Pancreatic Human TumorAttenuates subcutaneous tumor growth. rndsystems.com
GSK2656157Multiple Human TumorsDose-dependent inhibition of tumor growth. nih.govsemanticscholar.org
PERK SilencingResistant Tumor XenograftsInducible silencing of PERK reduced tumor growth. nih.gov

The anti-tumor effects of PERK inhibition are attributed to multiple mechanisms, including the disruption of tumor angiogenesis and metabolism. nih.gov Studies using the PERK inhibitor GSK2656157 have identified decreased blood vessel density and altered vascular perfusion within tumors as potential mechanisms for the observed anti-tumor activity. nih.govconsensus.app Furthermore, gene expression analysis in tumor xenografts treated with the inhibitor points to a role in regulating amino acid metabolism, which is crucial for cancer cell proliferation. aacrjournals.org

A significant challenge in cancer therapy is the development of multidrug resistance (MDR). The PERK pathway has been implicated in this process. nih.gov Research has shown that cancer cells adapted to endoplasmic reticulum (ER) stress can acquire an MDR phenotype through the overexpression of the transporter MRP1, a process mediated by the PERK/Nrf2 axis. nih.gov

The PERK inhibitor GSK2606414 has been found to reverse MDR in colorectal cancer cells that overexpress the ABCG2 transporter. mdpi.com It enhances the sensitivity of these resistant cells to chemotherapeutic drugs like mitoxantrone (B413) and doxorubicin (B1662922) by increasing the intracellular accumulation of these agents. mdpi.comresearchgate.net This suggests that PERK inhibition could be a viable strategy to overcome resistance to certain chemotherapies. mdpi.comnih.gov

The role of PERK inhibition has been investigated across a diverse range of cancer types, demonstrating broad potential.

Pancreatic Cancer: PERK inhibitors have been shown to inhibit the growth of human pancreatic ductal adenocarcinoma (PDAC) cells, such as BxPC3, in subcutaneous xenograft models. mdpi.comismrm.org

Multiple Myeloma: Due to high levels of immunoglobulin production, multiple myeloma (MM) cells are highly dependent on the UPR for survival. nih.govresearchgate.net The PERK inhibitor GSK2606414 exerts significant anti-proliferative and apoptotic effects in MM cell lines. nih.govresearchgate.net Studies show that combining PERK inhibition with proteasome inhibitors like bortezomib (B1684674) results in an additive toxic effect on MM cells. mdpi.comnih.gov

Glioblastoma: In pre-clinical models of glioblastoma, PERK inhibition with GSK2606414 was found to enhance cell death induced by the combination of simvastatin (B1681759) and temozolomide (B1682018) in U87 human glioblastoma cells. mdpi.com

Colorectal Cancer (CRC): GSK2606414 has been shown to sensitize multidrug-resistant CRC cells to chemotherapy. mdpi.com In other studies, PERK inhibition protected CRC cells (COLO205 and HCT-15) from apoptosis induced by microtubule disruptors, indicating a complex, context-dependent role for the pathway. researchgate.net

Hepatocellular Carcinoma: In HepG2 human hepatocellular carcinoma cells, PERK inhibition with GSK2606414 enhanced apoptosis induced by folate deficiency. researchgate.net

Lung Adenocarcinoma: Inhibition of PERK with GSK2606414 led to a significant reduction in the colony-forming ability of human lung adenocarcinoma cells harboring KRAS G12C mutations. mdpi.com The inhibitor has also been shown to block PERK phosphorylation in A549 lung carcinoma cells. rndsystems.com

Table 2: Pre-clinical Studies of PERK Inhibition in Specific Cancer Models

Cancer TypeModel/Cell LineCompoundKey FindingsReference
Pancreatic CancerBxPC3 XenograftGSK2606414 / GSK2656157Inhibition of tumor growth. mdpi.comismrm.org
Multiple MyelomaH929, L363 cell linesGSK2606414Anti-proliferative and apoptotic effects; additive toxicity with bortezomib. mdpi.comnih.gov
GlioblastomaU87 cell lineGSK2606414Enhanced simvastatin-temozolomide-induced cell death. mdpi.com
Colorectal CancerABCG2-overexpressing cellsGSK2606414Sensitized cells to mitoxantrone and doxorubicin. mdpi.com
Hepatocellular CarcinomaHepG2 cell lineGSK2606414Enhanced folate deficiency-induced apoptosis. researchgate.net
Lung AdenocarcinomaH358, H23 (KRAS G12C)GSK2606414Reduced colony-forming ability. mdpi.com

Research in Neurodegenerative Disorders

The accumulation of misfolded proteins is a pathological hallmark of many neurodegenerative diseases, leading to chronic ER stress and activation of the UPR. mdpi.com The PERK pathway, in particular, has been identified as a critical mediator of neurotoxicity in these conditions. wikipedia.org

Prion diseases are characterized by the accumulation of misfolded prion protein (PrPSc), which causes sustained UPR activation and subsequent neurodegeneration. researchgate.net Pre-clinical studies using GSK2606414 in prion-infected mice have provided compelling evidence for the therapeutic potential of PERK inhibition. researchgate.netresearchgate.net

Impact on Alzheimer's and Parkinson's Disease Models

In pre-clinical models of neurodegenerative diseases, inhibition of the PERK pathway has shown promise. In a rodent model of Parkinson's disease, the oral administration of the PERK inhibitor GSK2606414 demonstrated a neuroprotective effect on nigral-dopaminergic neurons. nih.gov This protection was associated with an improvement in motor performance. nih.gov Biochemically, the inhibitor led to an increase in dopamine (B1211576) levels and the expression of synaptic proteins, suggesting a restoration of synaptic function that is often compromised in Parkinson's disease. nih.gov The activation of PERK signaling has been confirmed in postmortem brain tissue from Parkinson's disease patients, providing a rationale for this therapeutic approach. nih.gov

While direct studies on GSK PERK Inhibitor-d3 in Alzheimer's disease models are less reported, the underlying mechanism is of significant interest. The PERK pathway is known to be overactivated in Alzheimer's disease brains. elsevierpure.com The inhibition of PERK is being explored as a strategy to counteract the detrimental effects of chronic ER stress, a condition linked to the accumulation of misfolded proteins like amyloid-beta and tau, which are hallmarks of Alzheimer's disease. elsevierpure.com

Table 1: Effects of GSK2606414 in a Parkinson's Disease Rodent Model

Outcome Measured Result of GSK2606414 Treatment Reference
Nigral-dopaminergic neurons Protected against neurotoxin nih.gov
Motor performance Improved nih.gov
Dopamine levels Increased nih.gov
Synaptic protein expression Increased nih.gov
PERK pathway in SNpc Efficiently inhibited nih.gov

Studies in Marinesco-Sjögren Syndrome Models

Marinesco-Sjögren Syndrome (MSS) is a rare genetic disorder characterized by cerebellar ataxia, cataracts, and myopathy, often caused by mutations in the SIL1 gene, which affects protein folding in the ER. In a mouse model of MSS, known as the "woozy" mouse, the PERK branch of the UPR is activated in degenerating neurons. nih.gov Chronic treatment with the PERK inhibitor GSK2606414, initiated at a presymptomatic stage, demonstrated significant therapeutic effects. The treatment delayed the degeneration of Purkinje cells in the cerebellum and consequently postponed the onset of motor deficits. nih.gov Furthermore, the inhibitor reduced skeletal muscle abnormalities and improved motor performance during the symptomatic phase of the disease. nih.gov

Table 2: Therapeutic Effects of GSK2606414 in a Mouse Model of Marinesco-Sjögren Syndrome

Pathological Feature Effect of GSK2606414 Treatment Reference
Purkinje cell degeneration Delayed nih.gov
Onset of motor deficits Delayed nih.gov
Asymptomatic phase Prolonged nih.gov
Skeletal muscle abnormalities Reduced nih.gov
Motor performance (symptomatic phase) Improved nih.gov

Relevance to Spinal Cord Injury Research

Research into acute spinal cord injury (SCI) has revealed a role for the PERK pathway in the secondary injury cascade. In a mouse model of SCI, acute inhibition of PERK using the related small molecule inhibitor GSK2656157 for 72 hours post-injury led to improved outcomes. nih.gov The treatment resulted in better sparing of white matter and enhanced recovery of hindlimb locomotion. nih.gov A key finding from this research was the increased number of oligodendrocytes at the epicenter of the injury in the treated mice. nih.gov Furthermore, in vitro studies showed that GSK2656157 protected primary mouse oligodendrocyte precursor cells from ER stress-induced cytotoxicity. nih.gov These findings suggest that excessive acute activation of PERK contributes to white matter damage and that its pharmacological inhibition could be a viable strategy to protect the central nervous system after acute injuries like SCI. nih.gov

Modulation of Proteostasis in Neurological Contexts

The fundamental mechanism of action for PERK inhibitors like GSK2606414 is the modulation of proteostasis, the process of maintaining protein balance within the cell. In many neurodegenerative diseases, the accumulation of misfolded proteins leads to chronic ER stress and sustained activation of the PERK pathway. elsevierpure.com This prolonged activation can be detrimental, leading to a shutdown of global protein synthesis and eventual cell death. nih.gov By inhibiting PERK, GSK2606414 can prevent this translational repression. This has been shown to be beneficial in models of prion disease, where the inhibitor restored global protein synthesis, prevented neuronal loss, and increased survival. This intervention allows for the clearance of pathological protein aggregates while restoring the synthesis of essential proteins for neuronal function and survival.

Investigations in Metabolic Diseases

The PERK pathway is also critically involved in the function of metabolically active cells, such as pancreatic beta-cells. Its role in metabolic diseases is complex, with both complete loss-of-function and chronic overactivation being detrimental.

Role in Type 2 Diabetes Models

In the context of type 2 diabetes, where pancreatic beta-cells are under significant metabolic stress, partial inhibition of PERK has shown therapeutic potential. A study using a mouse model of type 2 diabetes (induced by a high-fat diet and streptozotocin) investigated the effects of the PERK inhibitor GSK2656157. nih.gov The administration of the inhibitor at a low dose for 8 weeks significantly enhanced glucose-stimulated insulin (B600854) secretion (GSIS) and reduced blood glucose levels. elsevierpure.comnih.gov The positive effects on hyperglycemia were comparable to those of the sulfonylurea drug glimepiride. nih.gov These findings suggest that modulating, rather than completely blocking, PERK activity could be a novel therapeutic approach for type 2 diabetes. nih.gov

Studies on Pancreatic Beta-Cell Function in Animal Models

The function of pancreatic beta-cells is tightly linked to the health of the ER, where insulin is synthesized and folded. While complete deletion of the Perk gene leads to severe insulin deficiency, studies with partial inhibition using GSK2606414 have revealed a more nuanced role. bioscientifica.com In isolated mouse and human pancreatic islets, treatment with low-dose GSK2606414 for 24 hours enhanced GSIS, increased islet insulin content, and augmented glucose-stimulated calcium transit. bioscientifica.com This effect was found to be mediated by the induction of the ER chaperone BiP. bioscientifica.com When BiP expression was blocked, the beneficial effects of the PERK inhibitor on calcium levels, insulin content, and GSIS were lost. bioscientifica.com In a mouse model of type 2 diabetes under metabolic stress (high glucose and palmitate), low-dose GSK2606414 was able to recover the suppressed GSIS and cytosolic calcium transit. nih.gov These studies indicate that partial inhibition of PERK can improve beta-cell function under diabetic conditions. nih.govbioscientifica.com

Table 3: Effects of Low-Dose GSK PERK Inhibitors on Pancreatic Beta-Cells

Parameter Model System Outcome of Low-Dose PERK Inhibition Reference
Glucose-Stimulated Insulin Secretion (GSIS) Mouse & Human Islets Enhanced bioscientifica.com
Islet Insulin Content Mouse & Human Islets Increased bioscientifica.com
Glucose-Stimulated Calcium Transit Mouse & Human Islets Augmented bioscientifica.com
GSIS under Metabolic Stress Mouse Model of T2D Recovered nih.gov
Blood Glucose Levels Mouse Model of T2D Reduced elsevierpure.comnih.gov

Impact on Pancreatic Exocrine Function in Animal Models

Inhibition of the PERK (protein kinase R-like endoplasmic reticulum kinase) pathway has been shown to have a significant impact on pancreatic function in animal models. Pancreatic injury, including the loss of exocrine and endocrine tissues, is a noted consequence of PERK inhibition. nih.govnih.gov Studies in mice have demonstrated that treatment with the PERK inhibitor GSK2606414 leads to degenerative changes in pancreatic acinar cells, which are responsible for producing and secreting digestive enzymes. nih.gov

The mechanism underlying this pancreatic toxicity is linked to the activation of type I interferon signaling. nih.govnih.gov PERK has been shown to play a role in the degradation of the type 1 interferon (IFN) receptor, IFNAR1. nih.gov Consequently, inhibition of PERK leads to an increase in IFNAR1 protein levels and enhanced interferon signaling within pancreatic tissues. nih.gov This heightened interferon response is a major driver of the pancreatic injury observed with PERK inhibition. nih.govnih.gov

Further research has shown that neutralizing this interferon signaling can protect the pancreas from the detrimental effects of PERK inhibitors. nih.gov In mouse models, concurrent deletion of IFNAR1 attenuated the loss of PERK-deficient exocrine pancreatic tissue. nih.govnih.gov Moreover, the administration of an anti-IFNAR1 neutralizing antibody partially rescued the GSK2606414-induced decrease in pancreatic mass and amylase levels, a key digestive enzyme produced by the exocrine pancreas. nih.gov These findings underscore the critical role of the PERK-interferon signaling axis in maintaining pancreatic exocrine function.

Table 1: Effects of PERK Inhibition on Pancreatic Exocrine Function in Animal Models
Model SystemPERK InhibitorObserved Effects on Pancreatic Exocrine FunctionMediating Pathway
MiceGSK2606414Decreased pancreas weight, degenerative changes in acinar cells, decreased amylase levels. nih.govActivation of Type I Interferon Signaling. nih.govnih.gov
Mice with IFNAR1 deletionGenetic ablation of PERKAttenuated loss of exocrine pancreatic tissue. nih.govnih.govN/A (Pathway component deleted)
MiceGSK2606414 + Anti-IFNAR1 antibodyPartial rescue of decreased pancreatic mass and amylase levels. nih.govN/A (Pathway component neutralized)

Other Disease Contexts and Pathological Processes

Retinal Pigment Epithelial Cell Pathologies (e.g., Age-related Macular Degeneration)

The PERK signaling pathway is implicated in the pathology of various retinal diseases, and its inhibition has been explored as a potential therapeutic strategy. In the context of retinal pigment epithelial (RPE) cells, which are critical for retinal health and are affected in diseases like age-related macular degeneration (AMD), the PERK inhibitor GSK2606414 has demonstrated notable effects. spandidos-publications.com

In vitro studies using human RPE cells (ARPE-19) have shown that GSK2606414 can inhibit cell proliferation in a dose-dependent manner. spandidos-publications.comnih.gov This anti-proliferative effect is significant as RPE cell proliferation is a feature of late-stage AMD and other proliferative retinopathies. spandidos-publications.com The mechanism appears to involve the inhibition of the PERK/ATF4/CHOP signaling pathway and the subsequent suppression of vascular endothelial growth factor (VEGF) expression. spandidos-publications.comnih.gov

Furthermore, in a mouse model of oxygen-induced retinopathy (OIR), which mimics aspects of ischemic retinopathies, oral administration of GSK2606414 was found to be protective. The inhibitor significantly reduced retinal neovascularization (NV) and the loss of retinal ganglion cells (RGCs). arvojournals.orgnih.gov It also promoted the restoration of the astrocyte network and enhanced revascularization. arvojournals.orgnih.gov These findings suggest that PERK inhibition could be a valuable approach for mitigating retinal pathologies characterized by abnormal vessel growth and neuronal loss. arvojournals.org

Table 2: Effects of GSK2606414 on Retinal Pigment Epithelial Cell Pathologies
Model SystemKey FindingsImplicated Pathway
Human RPE cells (ARPE-19) in vitroInhibited cell proliferation in a dose-dependent manner. spandidos-publications.comnih.govInhibition of PERK/ATF4/CHOP signaling and suppression of VEGF expression. spandidos-publications.comnih.gov
Mouse model of oxygen-induced retinopathy (OIR)Reduced retinal neovascularization and retinal ganglion cell loss; promoted revascularization. arvojournals.orgnih.govInhibition of PERK phosphorylation. arvojournals.org

Cardiovascular Remodeling (e.g., Restenosis and Thrombosis)

The application of PERK inhibitors has been investigated in preclinical models of cardiovascular remodeling, specifically focusing on restenosis and thrombosis. Research has indicated that PERK inhibition can mitigate both of these pathological processes. In a rat carotid artery angioplasty model, administration of a PERK inhibitor was shown to be effective in reducing restenosis.

Further studies in a ferric chloride (FeCl3)-induced mouse model of thrombosis demonstrated that oral administration of a PERK inhibitor could partially preserve normal blood flow, indicating an antithrombotic effect. This dual action of mitigating both restenosis and thrombosis suggests that targeting the PERK kinase could be a promising strategy for developing treatments that are both anti-restenotic and have a low thrombogenic potential.

Viral and Bacterial Infection Responses (e.g., SARS-CoV-2 ORF3a-induced effects, Chlamydia trachomatis)

The role of PERK signaling has been explored in the context of host responses to viral and bacterial infections. In the case of SARS-CoV-2, the accessory protein ORF3a has been identified as a factor that can induce apoptosis and inflammation in lung epithelial cells. Research has shown that ORF3a acts as an endoplasmic reticulum "stressor," leading to the activation of the UPR, including the PERK pathway.

A significant finding is that the selective PERK inhibitor GSK2606414 can counteract the effects of ORF3a. In ORF3a-transfected lung epithelial cells (A549), treatment with GSK2606414 was found to neutralize both the apoptotic and inflammatory responses, thereby promoting cell survival. encyclopedia.pub This suggests that the activation of PERK is a key stimulus for the pathological effects of ORF3a and that PERK inhibition could be a potential therapeutic strategy for mitigating the cellular damage caused by SARS-CoV-2. encyclopedia.pubbioscientifica.com

Currently, there is a lack of specific research data on the direct effects of this compound or its non-deuterated form on the host response to Chlamydia trachomatis infection in animal models.

Developmental Disease Models (e.g., Wolcott-Rallison Syndrome in Zebrafish)

The zebrafish has emerged as a valuable in vivo model for studying developmental disorders, including Wolcott-Rallison Syndrome (WRS), a rare autosomal recessive disease caused by loss-of-function mutations in the gene encoding PERK. Pharmacological inhibition of PERK in zebrafish using GSK2606414 has been shown to successfully replicate key phenotypes of WRS. nih.gov

In these models, PERK inhibition leads to defects in growth and skeletal development, which are characteristic features of WRS. nih.gov Furthermore, the treated zebrafish exhibit neuromuscular and cardiac deficiencies, mirroring the broader spectrum of symptoms observed in WRS patients. From a metabolic standpoint, PERK inhibition in zebrafish results in a decrease in pancreatic β-cell mass and a disruption of glucose homeostasis, indicating a diabetic phenotype, another hallmark of WRS. nih.gov These findings highlight the utility of the zebrafish model, in conjunction with PERK inhibitors like GSK2606414, for investigating the pathophysiology of WRS and for the potential screening of therapeutic compounds. nih.gov

Table 3: Phenotypes Induced by GSK2606414 in a Zebrafish Model of Wolcott-Rallison Syndrome
System/Process AffectedObserved Phenotype
Skeletal DevelopmentDefects in skeletal formation. nih.gov
GrowthImpaired overall growth. nih.gov
Neuromuscular FunctionNeuromuscular deficiencies. nih.gov
Cardiac FunctionCardiac deficiencies. nih.gov
Pancreatic FunctionDecreased β-cell mass and disrupted glucose homeostasis. nih.gov

Advanced Methodologies and Research Approaches Utilizing Gsk Perk Inhibitor D3

In Vitro Cellular and Biochemical Assays

In vitro studies are fundamental in characterizing the mechanism and efficacy of PERK inhibitors. These assays, conducted outside of a living organism, provide precise control over experimental conditions to elucidate the inhibitor's direct effects on enzyme activity and cellular pathways.

Biochemical assays are employed to directly measure the inhibitory effect of a compound on the kinase activity of the PERK enzyme. A key metric derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

GSK2606414 has been identified as a potent and highly selective inhibitor of PERK. In cell-free kinase assays, it demonstrates strong inhibition of the PERK cytoplasmic domain. selleckchem.com The reaction is typically initiated by adding ATP and the eIF2α substrate, and the resulting signal is quantified to determine the level of inhibition. selleckchem.com Data from these assays show that GSK2606414 has an IC50 value of approximately 0.4 nM for PERK. selleckchem.comtargetmol.commedchemexpress.com Its selectivity is a critical feature; it is at least 100-fold more selective for PERK compared to other kinases in the EIF2AK family, such as HRI (EIF2AK1) and PKR (EIF2AK2). selleckchem.comnih.gov

In cellular assays, which measure the inhibitor's effect within a whole cell context, GSK2606414 effectively inhibits the autophosphorylation of PERK induced by agents like thapsigargin, a known ER stress inducer. selleckchem.comnih.gov In A549 human lung carcinoma cells, the IC50 for inhibition of PERK autophosphorylation was found to be less than 0.3 µM. selleckchem.com

Assay TypeTargetReported IC50Source
Cell-Free Kinase AssayEIF2AK3 (PERK)0.4 nM selleckchem.comtargetmol.commedchemexpress.com
Cell-Free Kinase AssayEIF2AK1 (HRI)420 nM targetmol.commedchemexpress.com
Cell-Free Kinase AssayEIF2AK2 (PKR)696 nM targetmol.commedchemexpress.com
Cellular Autophosphorylation Assay (A549 cells)PERK< 0.3 µM selleckchem.com

The effect of PERK inhibition on cell fate is frequently investigated using various cancer and non-cancer cell lines. These studies assess outcomes such as cell proliferation, viability, and apoptosis (programmed cell death).

In human retinal pigment epithelial (RPE) cells, GSK2606414 treatment was shown to inhibit cell proliferation in a dose-dependent manner. nih.gov However, in this specific cell line, the inhibitor did not induce apoptosis. nih.gov In other contexts, such as neuroblastoma (N2A) cells exposed to high glucose, PERK inhibition by GSK2606414 attenuated neuronal apoptosis. nih.govnih.gov This was achieved by inhibiting the pro-apoptotic PERK-eIF2α-ATF4-CHOP axis and modulating the levels of apoptotic proteins like Bax and Bcl-2. nih.govnih.gov Similarly, in lung epithelial cells expressing the SARS-CoV-2 ORF3a protein, which induces ER stress, GSK2606414 significantly reduced apoptosis. mdpi.com

The cytotoxic effects of the inhibitor have also been evaluated. In S1-M1-80 cells, GSK2606414 showed dose-dependent cytotoxicity. targetmol.com The impact on cell viability can vary depending on the cell type and the specific cellular stress conditions.

Cell LineConditionEffect of GSK2606414Research Finding
ARPE-19 (Human RPE)Standard CultureAnti-proliferativeInhibited cell proliferation in a dose-dependent manner without inducing apoptosis. nih.gov
N2A (Neuroblastoma)High GlucoseNeuroprotectiveAttenuated high glucose-induced apoptosis by inhibiting the PERK pathway. nih.govnih.gov
A549 (Lung Epithelial)SARS-CoV-2 ORF3a ExpressionAnti-apoptoticSignificantly reduced apoptosis triggered by the viral protein. mdpi.com
COLO205 and LOVO (Colorectal Cancer)Taxol/Nocodazole TreatmentInhibition of Cell DeathInhibited cell death induced by microtubule-targeting agents. researchgate.net

To confirm that GSK PERK Inhibitor-d3's parent compound acts on its intended target, researchers use Western blotting and quantitative real-time PCR (qRT-PCR). These techniques measure changes in protein and mRNA levels, respectively, for key markers of the Unfolded Protein Response (UPR) pathway.

Upon ER stress, PERK autophosphorylates (activates) itself (p-PERK) and then phosphorylates its primary substrate, eIF2α (p-eIF2α). This leads to the increased translation of Activating Transcription Factor 4 (ATF4), which in turn upregulates the expression of genes like C/EBP homologous protein (CHOP). nih.govupenn.edu

Studies consistently demonstrate that GSK2606414 effectively blocks this signaling cascade. In various cell models, including neuroblastoma cells and retinal pigment epithelial cells, treatment with the inhibitor significantly reduces the stress-induced phosphorylation of both PERK and eIF2α. nih.govnih.govresearchgate.net Consequently, the downstream expression of ATF4 and CHOP, at both the mRNA and protein levels, is also diminished. nih.govnih.govnih.gov This inhibition of the PERK/p-eIF2α/ATF4/CHOP axis is a hallmark of the compound's mechanism of action. nih.govnih.gov

A primary function of the PERK pathway, via eIF2α phosphorylation, is to cause a global reduction in protein synthesis, thereby lessening the load of new proteins entering the ER during stress. nih.gov Research has investigated whether inhibiting PERK can reverse this effect. In cultured primary myotubes, treatment with a pro-inflammatory cytokine was found to activate the PERK arm of the UPR and inhibit protein synthesis. researchgate.net Pretreatment of these myotubes with GSK2606414, the specific PERK inhibitor, successfully restored protein synthesis. researchgate.net This demonstrates the compound's ability to counteract the translational repression mediated by the PERK pathway.

Immunofluorescence and other advanced microscopy techniques allow for the visualization of proteins within the cell and the assessment of cellular structure. In studies involving high glucose-treated neuroblastoma cells, immunofluorescence staining was used to observe the localization of the ER chaperone protein GRP78. nih.gov Treatment with GSK2606414 was shown to affect the distribution of such ER stress markers, providing visual evidence of its impact on the cellular response to stress. nih.gov These techniques are crucial for understanding how PERK inhibition affects the subcellular organization and morphology under various stress conditions.

Pre-clinical Animal Model Studies

Following in vitro validation, GSK2606414 has been evaluated in several pre-clinical animal models to assess its effects in a whole-organism context. These studies provide insights into the potential therapeutic applications of PERK inhibition.

In a mouse model of human pancreatic tumor xenografts, orally administered GSK2606414 inhibited tumor growth in a dose-dependent manner. selleckchem.comresearchgate.net This finding highlighted the potential of PERK inhibition as a cancer therapeutic strategy.

The compound has also been tested in models of neurological disease. In a rat model of cerebral ischemia, treatment with GSK2606414 was found to ameliorate neuropathological damage and improve memory and motor function impairments. nih.gov The protective effects were linked to the inhibition of the PERK/ATF4/CHOP signaling pathway, which becomes activated during ischemia. nih.gov However, in the SOD1G93A mouse model of amyotrophic lateral sclerosis (ALS), GSK2606414 failed to produce therapeutic benefits, suggesting that PERK inhibition may not be a viable approach for this specific condition. plos.org

These animal studies underscore the context-dependent effects of PERK inhibition, showing promising results in some disease models while indicating a lack of efficacy in others.

Computational and Structural Biology Approaches in Inhibitor Discovery

The discovery of potent and selective kinase inhibitors is often accelerated by computational and structural biology methods. These in silico techniques allow for the efficient screening of vast chemical libraries and provide insights into the molecular interactions that govern inhibitor binding, guiding the rational design of new drug candidates.

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as the PERK kinase domain. This approach is significantly faster and more cost-effective than high-throughput screening (HTS) of physical compounds. VS can be performed using either the structure of the target protein (structure-based) or known active ligands (ligand-based). researchgate.net

In the quest for novel PERK inhibitors, researchers have employed VS to screen databases like the ZINC lead-like database, which contains millions of compounds. By using a consensus approach that combines different computational methods, such as docking and pharmacophore modeling, scientists can increase the accuracy of hit prediction. researchgate.net This process has successfully identified novel chemical scaffolds that, upon experimental testing, were confirmed to have inhibitory activity against PERK, providing new starting points for medicinal chemistry optimization.

Structure-based docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule when bound to the active site of a protein. For PERK, molecular docking studies have been used to understand how inhibitors like GSK2606414 fit into the ATP-binding pocket of the kinase domain. These models reveal key molecular interactions, such as hydrogen bonds and van der Waals contacts, that are critical for potent inhibition. nih.gov However, a challenge for structure-based approaches is the need for a high-quality 3D structure of the target protein, which is not always available. nih.gov In the absence of an experimental crystal structure, homology models can be built based on the structures of related kinases. nih.gov

Ligand-based pharmacophore modeling is an alternative approach used when the 3D structure of the target is unknown or unreliable. This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to the target. A pharmacophore model is generated by analyzing a set of known active compounds. This model then serves as a 3D query to screen compound libraries for new molecules that match the required features, leading to the discovery of structurally diverse inhibitors. mdpi.com For PERK, pharmacophore models have been successfully generated from known inhibitors and used as filters in virtual screening campaigns to identify novel active compounds.

Molecular Dynamics Simulations for Active Site Analysis and Conformational Flexibility

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are crucial for understanding the interaction between PERK (protein kinase R-like endoplasmic reticulum kinase) and its inhibitors, such as GSK2606414, the non-deuterated parent of this compound. nih.gov These simulations provide atomistic-level insights into the dynamic behavior of the protein-ligand complex over time. nih.gov

Researchers have employed detailed in silico analyses to investigate the structural basis for the selectivity of PERK inhibitors. nih.gov MD simulations help to explore the conformational flexibility of the PERK active site upon inhibitor binding and to compare it with other kinases, such as RIPK1 (Receptor-Interacting Protein Kinase 1), which has a structurally similar ATP-binding pocket. nih.gov Such studies have revealed that while the binding sites are similar, their response to small molecules can differ significantly, which is key to designing more selective inhibitors. nih.gov

By analyzing the protein-ligand interaction fingerprints, these computational models can predict the binding modes of the compounds. nih.gov For instance, simulations have been used to understand why PERK inhibitors like GSK2606414 also target RIPK1, providing a molecular explanation for this dual-targeting nature. nih.gov This understanding of the binding modes and the conformational dynamics of the active site is instrumental in guiding the rational design of next-generation PERK inhibitors with improved selectivity profiles. nih.gov

Table 1: Insights from Molecular Modeling of PERK Inhibitors
MethodologyObjectiveKey FindingsReference
Molecular DockingPredict binding modes of inhibitors in the PERK active site.Revealed common binding modes for GSK2606414 in both PERK and RIPK1 active sites. nih.gov
Molecular Dynamics (MD) SimulationsAnalyze the dynamic behavior and stability of the protein-ligand complex.Provides atomistic insight into the conformational flexibility of the active site and helps rationalize selectivity profiles. nih.gov
In Silico AnalysisUnderstand the structural basis for inhibitor selectivity against other kinases.Identified differences in electrostatic potential interaction profiles as key to achieving selectivity between PERK and RIPK1. nih.gov

Applications of Deuterated Analogues (e.g., this compound) in Research

Deuterated analogues of pharmaceutical compounds, such as this compound, are powerful tools in research and drug development. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules can significantly impact their properties and utility in scientific investigations. medchemexpress.com

Isotopic Labeling for Tracing and Metabolic Stability Studies (Implied by -d3 nomenclature)

The "-d3" in this compound signifies that three hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling is a critical technique used primarily for tracing and studying the metabolic fate of a compound. medchemexpress.com

One of the main advantages of deuteration is its potential to alter the pharmacokinetic and metabolic profiles of a drug. medchemexpress.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make the deuterated compound more resistant to metabolic breakdown by cytochrome P450 enzymes. This "kinetic isotope effect" can lead to a longer half-life and improved metabolic stability. While specific metabolic stability data for this compound is not detailed in the provided search context, the principle of using deuteration to enhance pharmacokinetic properties is a well-established strategy in medicinal chemistry. nih.gov This approach was utilized in the development of the related PERK inhibitor GSK2656157, where modifications were made to improve metabolic clearance. nih.gov

Furthermore, the distinct mass of the deuterated analogue allows it to be used as an internal standard in quantitative bioanalytical assays, such as mass spectrometry. This enables precise measurement of the non-deuterated drug's concentration in biological samples during pharmacokinetic and pharmacodynamic studies.

Table 2: Utility of Deuteration in Drug Research
ApplicationPrincipleAdvantage in ResearchReference
Metabolic Stability StudiesThe Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond, potentially slowing metabolism at that site (Kinetic Isotope Effect).Can improve pharmacokinetic profiles, leading to lower blood clearance and a longer half-life of the compound. medchemexpress.comnih.gov
Isotopic TracingThe heavier mass of deuterium makes the labeled compound distinguishable from its non-labeled counterpart.Used as an internal standard for accurate quantification in mass spectrometry-based bioanalysis. medchemexpress.com

Use as a Specific Research Tool for Pathway Dissection (e.g., PKR activation, ER stress pathway analysis)

This compound, and its parent compound GSK2606414, serve as highly specific pharmacological tools to dissect the role of the PERK pathway in the broader context of the endoplasmic reticulum (ER) stress response. researchgate.netresearchgate.net The unfolded protein response (UPR) is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER. mdpi.com It is mediated by three main sensors, one of which is PERK. mdpi.com

By potently and selectively inhibiting PERK, researchers can elucidate the specific contributions of this signaling branch to cellular fate under various stress conditions. researchgate.netnih.gov For example, studies have used GSK2606414 to demonstrate that inhibiting the PERK branch of the ER stress response can prevent certain pathological outcomes. researchgate.net In homocysteine-exposed cells, GSK2606414 was shown to effectively suppress the activation of PERK, evidenced by decreased phosphorylation of both PERK and its downstream target, eIF2α. researchgate.net

This tool has been instrumental in linking PERK activation to various disease pathologies. Research has shown that inhibiting the PERK/p-eIF2α/ATF4/CHOP signaling axis can mitigate neurotoxicity and neuronal damage in models of high-glucose-induced stress and cerebral ischemia. nih.govnih.gov The inhibitor allows scientists to probe the consequences of blocking this pathway, such as the reduction of apoptosis and the preservation of mitochondrial function. nih.gov These studies underscore the value of GSK PERK inhibitors as specific chemical probes to dissect the complex signaling networks of the UPR and identify the specific role of PERK in health and disease. nih.govresearchgate.net

Future Directions and Translational Research Horizons

Elucidating PERK Pathway Complexities and Cross-Talk with Other Cellular Signaling Networks

The PERK pathway is one of three primary sensor arms of the UPR, which is activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). nih.gov Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a temporary halt in global protein synthesis to reduce the protein load on the ER. nih.govpatsnap.com However, this is a simplified view of a far more complex signaling network.

Future research aims to unravel the intricate cross-talk between the PERK pathway and other cellular signaling networks. There is significant interplay between the three main UPR branches: PERK, inositol-requiring enzyme 1 (IRE1), and activating transcription factor 6 (ATF6). biorxiv.orgmdpi.com Studies suggest a model of mutual inhibition between the IRE1 and PERK branches, which helps to fine-tune the cellular response to varying levels of ER stress. biorxiv.orgresearchgate.net

Furthermore, PERK signaling intersects with major pathways involved in cell survival, proliferation, and metabolism. These include:

PI3K-Akt and NF-κB Networks: Evidence suggests that PERK contributes to cell survival by influencing the PI3K-Akt and NF-κB signaling pathways, although the precise mechanisms are still being fully elucidated. aacrjournals.org

Nrf2-mediated Antioxidant Response: PERK can directly phosphorylate Nuclear factor erythroid 2-related factor 2 (Nrf2), promoting its translocation to the nucleus. This activates the transcription of antioxidant genes, helping cells cope with oxidative damage, a common consequence of ER stress. aacrjournals.orgresearchgate.netnih.gov

mTOR Signaling: The PERK-ATF4 axis can regulate the mTOR pathway through the expression of REDD1 and SESTRIN2, which are mTOR suppressors. nih.gov

A deeper understanding of this complex web of interactions is crucial for predicting the full effects of PERK inhibition in a given physiological or pathological context.

Identification of Novel Downstream Effectors and Modulators of PERK Signaling

The canonical PERK signaling cascade proceeds through the phosphorylation of eIF2α, which selectively allows for the translation of Activating Transcription Factor 4 (ATF4). aacrjournals.orgresearchgate.net ATF4, in turn, upregulates a host of genes, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein) under conditions of prolonged stress. nih.govaacrjournals.org However, the landscape of PERK's downstream influence is continually expanding.

Ongoing research is focused on identifying novel effectors and modulators that fine-tune the pathway's output. Key players that have been identified include:

GADD34 and CReP: The dephosphorylation of eIF2α is a critical negative feedback mechanism. This is mediated by protein phosphatase 1 (PP1) in complex with its regulatory subunits, such as GADD34 (which is a transcriptional target of ATF4) and the constitutive repressor of eIF2α phosphorylation (CReP). mdpi.commdpi.com Modulating the activity of these phosphatases presents an alternative strategy to influence the pathway.

Nrf2: As mentioned, Nrf2 is a direct substrate of PERK, linking ER stress to the antioxidant response independently of the eIF2α/ATF4 axis. nih.gov

Other Kinases: The cellular stress response is governed by a family of eIF2α kinases, including PERK, GCN2, PKR, and HRI, which respond to different types of stress but converge on phosphorylating eIF2α. researchgate.netmdpi.com Understanding the interplay and potential redundancy among these kinases is a key area of investigation.

The discovery of new downstream targets will provide a more nuanced understanding of how PERK inhibition affects cellular fate and may reveal new therapeutic targets with greater specificity.

Development of Next-Generation PERK Inhibitors with Enhanced Specificity or Distinct Modulatory Profiles

While first-in-class inhibitors like GSK2606414 have been invaluable research tools, the development of next-generation inhibitors is a major focus of current research. The primary goals are to enhance specificity, improve pharmacokinetic properties, and potentially develop molecules with distinct modulatory effects beyond simple kinase inhibition.

Several next-generation inhibitors have been developed, showcasing progress in this area:

GSK2656157: An optimized, second-generation PERK inhibitor developed from GSK2606414. It was designed with reduced lipophilicity to improve physical and pharmacokinetic properties while maintaining high potency (IC50 of 0.9 nM) and selectivity. nih.govselleckchem.comacs.org It is also an ATP-competitive inhibitor and has demonstrated dose-dependent inhibition of tumor growth in xenograft models. selleckchem.comaacrjournals.org

AMG PERK 44 (AMG44): This is a highly selective and orally active PERK inhibitor with an IC50 of 6 nM. medchemexpress.comselleckchem.com It exhibits over 1000-fold selectivity against GCN2 and high selectivity over a large panel of other kinases, making it a more specific tool for probing PERK function. medchemexpress.comtocris.comprobechem.com

A critical consideration in developing new inhibitors is off-target effects. For instance, GSK2606414 and GSK2656157 were later found to be potent inhibitors of RIPK1, a key mediator of inflammation and cell death. nih.gov This highlights the need for rigorous selectivity profiling and suggests that some of the observed biological effects of these compounds may not be solely due to PERK inhibition. Future drug design will likely leverage computational modeling and structural biology to create inhibitors that target PERK with even greater precision. acs.org

CompoundTypeIC50Key Features
GSK2606414First-Generation PERK Inhibitor~0.4 nMFirst selective, orally bioavailable PERK inhibitor. Also inhibits RIPK1.
GSK2656157Second-Generation PERK Inhibitor0.9 nMOptimized from GSK2606414 with improved properties; highly selective. selleckchem.commedchemexpress.com Also inhibits RIPK1. nih.gov
AMG PERK 44Next-Generation PERK Inhibitor6 nMOrally active with high selectivity over other eIF2α kinases like GCN2. medchemexpress.comselleckchem.comtocris.com

Strategic Combinatorial Approaches in Disease Research

Given the central role of the UPR in allowing cancer cells to survive the stressful tumor microenvironment, PERK inhibitors are being actively explored in combination with other anti-cancer therapies. patsnap.com The rationale is that by blocking this key survival pathway, cancer cells may become more vulnerable to traditional chemotherapy, targeted agents, or immunotherapy.

Preclinical studies have shown promise for several combinatorial strategies:

With Chemotherapy: Combining the PERK inhibitor GSK2606414 with cisplatin has been shown to be a potent strategy to counteract resistance in ovarian cancer. larvol.com

With Immune Checkpoint Inhibitors: ER stress in tumor-associated macrophages (TAMs) can create an immunosuppressive microenvironment. Combining a PERK inhibitor with PD-1/PD-L1 blockade has been shown to reprogram TAMs, increase adaptive immune responses, and reduce tumor growth, suggesting a strategy to overcome resistance to immunotherapy. aacrjournals.org

With Other Targeted Therapies: Research has explored combining PERK inhibitors with agents targeting other signaling pathways. For example, combining CDK4/6 inhibitors (to induce quiescence) with a PERK inhibitor was found to reduce metastatic burden by targeting dormant cancer cells. aacrjournals.org

These strategic combinations aim to create synthetic lethality, where blocking two pathways simultaneously is more effective than inhibiting either one alone.

Exploring PERK Inhibition for Novel Therapeutic Indications (Pre-clinical) and Understanding Resistance Mechanisms

The therapeutic potential of PERK inhibition extends beyond its initial applications. Researchers are continuously exploring new disease contexts where targeting this pathway could be beneficial.

Novel Therapeutic Indications (Pre-clinical):

Targeting Dormant Cancer Cells: The PERK-mediated integrated stress response is a key survival factor for dormant or quiescent disseminated cancer cells (DCCs). aacrjournals.org Preclinical studies using novel PERK inhibitors have shown they can eradicate these dormant cells, which are often responsible for metastasis and relapse, potentially preventing metastatic progression. aacrjournals.org A Phase 1 clinical trial with the PERK inhibitor HC-5404 has been completed for solid tumors, with preliminary signs of efficacy observed in renal cell carcinoma. hibercell.com

Neurodegenerative Diseases: Chronic ER stress and UPR activation are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease, where the accumulation of misfolded proteins is a key pathological feature. patsnap.comnih.gov PERK inhibitors have shown potential in preclinical models by reducing cell death and improving neuronal survival. patsnap.com

Understanding Resistance Mechanisms: As with any targeted therapy, the potential for acquired resistance is a significant concern. Research into resistance mechanisms for PERK inhibitors is emerging. One key mechanism involves the PERK-Nrf2 axis. nih.gov Constitutive activation of this pathway can lead to the upregulation of drug efflux transporters, such as MRP1, conferring multidrug resistance to both ER stress-inducing agents and conventional chemotherapies. nih.gov Understanding and overcoming these resistance mechanisms will be critical for the long-term clinical success of PERK inhibitors.

Q & A

Q. How is the optimal inhibitory concentration of GSK PERK Inhibitor-d3 determined in vitro?

To determine the optimal concentration, researchers typically perform dose-response assays (e.g., CCK-8 for cell viability) and validate PERK inhibition via Western blot for phosphorylated PERK (p-PERK) and downstream markers like GRP78 or CHOP. For example, 2–10 μM GSK2606414 effectively inhibits PERK in gastric cancer cells (MKN28/MKN45) and bovine mammary epithelial cells without cytotoxicity . Pre-treatment duration (e.g., 6–12 hours) and cell-type-specific responses should be empirically tested.

Q. What experimental controls are critical when using GSK2606414 to study ER stress pathways?

Include:

  • Vehicle control (DMSO) : To rule out solvent effects.
  • Positive ER stress inducer : E.g., tunicamycin or thapsigargin, to confirm pathway activation.
  • GSK-only group : To assess off-target effects.
  • Combination treatment : E.g., GSK + VES (vitamin E succinate) to evaluate pathway-specific rescue effects .
    Measure downstream markers (GRP78, LC3-II, CHOP) to confirm PERK-specific inhibition.

Q. How is PERK inhibition validated in neuronal apoptosis studies?

Use Western blot to quantify p-PERK/PERK ratios and downstream effectors (e.g., p-eIF2α, ATF4). In PND models, GSK2606414 (150 mg/kg in vivo) reduces hippocampal apoptosis markers (Bax/Bcl-2 ratio) and improves cognitive metrics (Morris water maze) . TUNEL staining further validates apoptosis suppression.

Advanced Research Questions

Q. How can researchers resolve contradictory data on PERK inhibition’s role in autophagy?

Contradictions arise due to cell-type-specific responses and cross-talk between ER stress and autophagy. For instance, GSK2606414 suppresses LPS-induced autophagy in mammary cells by downregulating PERK/ATF4/CHOP , but in cancer cells, it may amplify autophagy via compensatory pathways. To resolve this:

  • Perform time-course experiments to track dynamic pathway interactions.
  • Combine with lysosomal inhibitors (e.g., chloroquine) to monitor autophagic flux .
  • Use transcriptomics to identify compensatory mechanisms (e.g., IRE1/XBP1 activation).

Q. What molecular dynamics approaches improve PERK inhibitor selectivity?

GSK2606414 shows selectivity for PERK over RIPK1 due to distinct binding pocket conformations. Molecular docking and induced-fit simulations reveal that PERK’s hydrophobic cleft accommodates GSK2606414’s trifluoromethyl group, while RIPK1 favors bulkier ligands. Validate selectivity via kinase profiling assays and compare IC50 values (PERK: 0.4 nM) .

Q. How should researchers design studies integrating PERK inhibition with other stress pathways?

Example design for studying cross-talk with the UPR:

  • Treatment groups : GSK2606414 alone, ISRIB (integrated stress response inhibitor), and combination.
  • Readouts : Quantify CHOP (PERK pathway), XBP1 splicing (IRE1), and ATF6 nuclear translocation.
  • Hypoxia co-treatment : Assess PERK’s role in angiogenesis via PAM sfCD nuclear localization (suppressed by GSK2606414 in glioblastoma models) .

Methodological Best Practices

Q. How to address variability in PERK inhibition efficacy across species?

  • In vitro : Compare human vs. rodent cell lines using identical treatment conditions.
  • In vivo : Adjust dosing (e.g., 150 mg/kg in rats vs. 10 mg/kg in mice ).
  • Validate cross-species activity via PERK kinase assays and species-specific antibodies.

Q. What statistical approaches are recommended for analyzing PERK pathway data?

  • ANOVA with post-hoc tests : For multi-group comparisons (e.g., control, GSK, VES, VES+GSK) .
  • Dose-response modeling : EC50/IC50 calculations using nonlinear regression.
  • Pathway correlation analysis : Pearson/Spearman correlations between p-PERK and apoptosis/autophagy markers .

Data Contradiction Analysis

Q. Why does GSK2606414 upregulate GRP78 in some contexts but downregulate it in others?

In gastric cancer cells, GSK2606414 alone does not alter GRP78 but reverses VES-induced GRP78 upregulation, confirming PERK-dependent ER stress modulation . In neuronal models, PERK inhibition suppresses GRP78 by blocking upstream eIF2α phosphorylation . Context-dependent baseline ER stress levels explain these differences.

Q. How to interpret conflicting results on PERK’s pro-survival vs. pro-apoptotic roles?

PERK activation can be cytoprotective (mild stress) or apoptotic (prolonged stress). Use genetic tools (siRNA/CRISPR) to distinguish kinase-dependent effects. For example, GSK2606414 exacerbates apoptosis in chronic ER stress but protects neurons in acute PND models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.